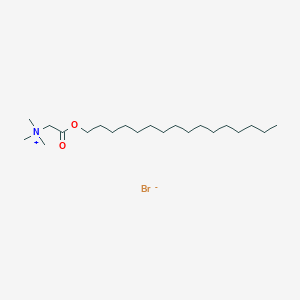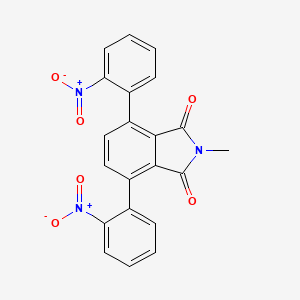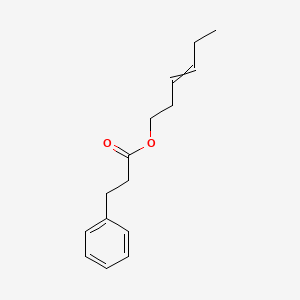![molecular formula C13H24O B12566840 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 444673-27-2](/img/structure/B12566840.png)
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is an organic compound with the molecular formula C13H24O It is a cyclohexane derivative where a butyl group and a prop-2-en-1-yloxy group are attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanol with butyl bromide in the presence of a base to form 1-butylcyclohexanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the prop-2-en-1-yloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane include:
1-Butyl-2-[(prop-2-yn-1-yloxy)cyclohexane: Differing by the presence of a triple bond in the prop-2-yn-1-yloxy group.
1-Butyl-2-[(prop-2-en-1-yloxy)benzene: Featuring a benzene ring instead of a cyclohexane ring.
1-Butyl-2-[(prop-2-en-1-yloxy)cyclopentane: With a cyclopentane ring instead of a cyclohexane ring.
Properties
CAS No. |
444673-27-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-butyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-3-5-8-12-9-6-7-10-13(12)14-11-4-2/h4,12-13H,2-3,5-11H2,1H3 |
InChI Key |
BTVGGDMVESWXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
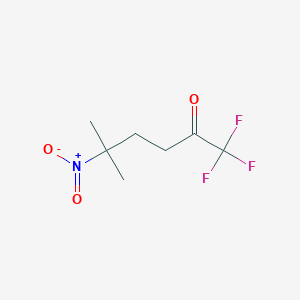
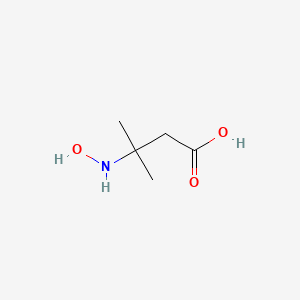

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
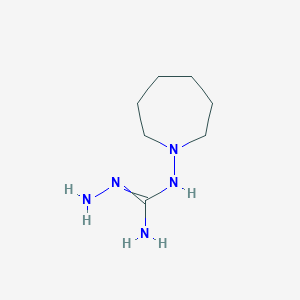
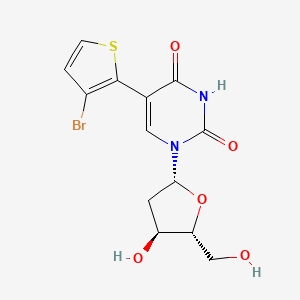
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
